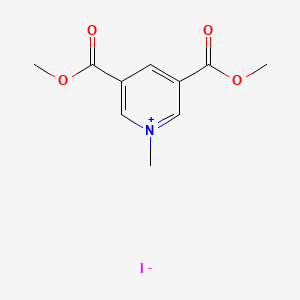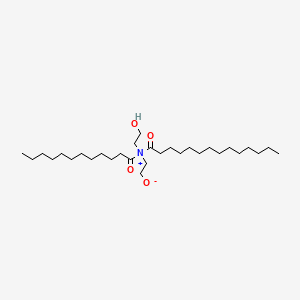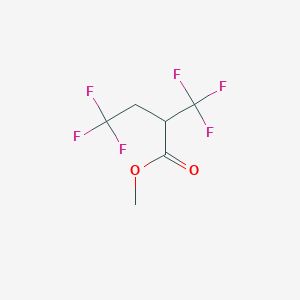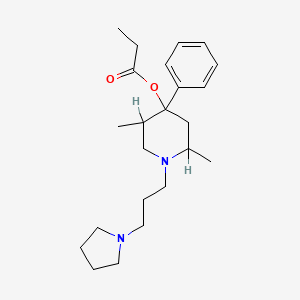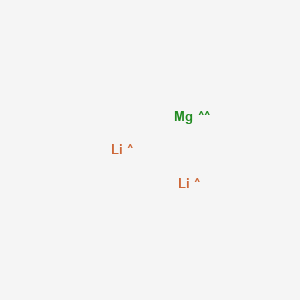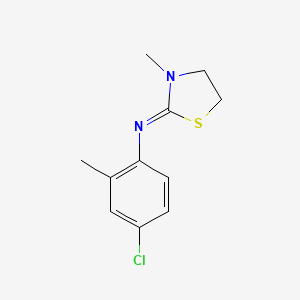
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a thiazolidine ring with an imine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine typically involves the reaction of 4-chloro-2-methylaniline with 3-methyl-1,3-thiazolidine-2-thione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines with different substituents.
Substitution: Phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the thiazolidine ring can interact with metal ions, affecting metalloprotein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-N-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-2-imine
- (2Z)-N-(4-Methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
- (2Z)-N-(4-Bromo-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
Uniqueness
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is unique due to the presence of both chloro and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
52419-98-4 |
|---|---|
Molekularformel |
C11H13ClN2S |
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H13ClN2S/c1-8-7-9(12)3-4-10(8)13-11-14(2)5-6-15-11/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
ZEPAEAMBLDGUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N=C2N(CCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


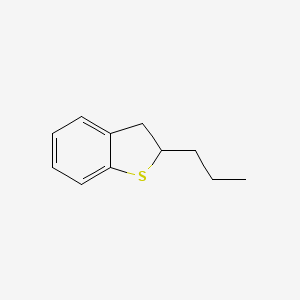
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


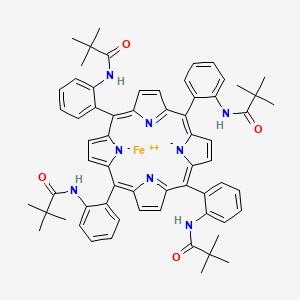
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
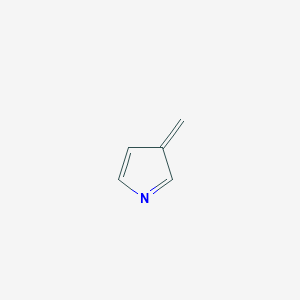
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
